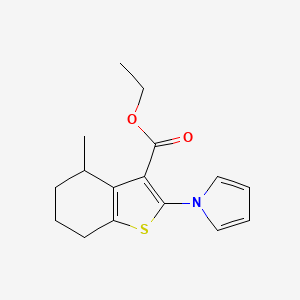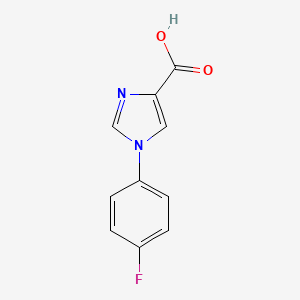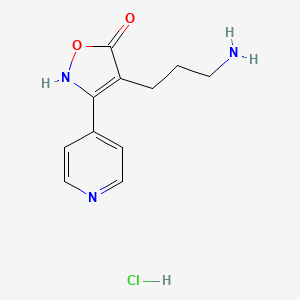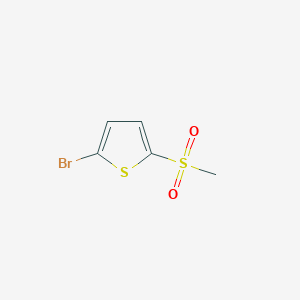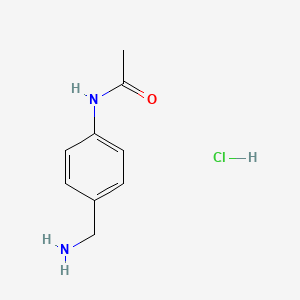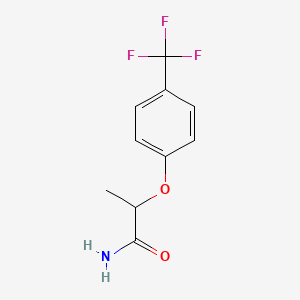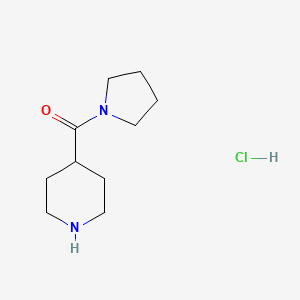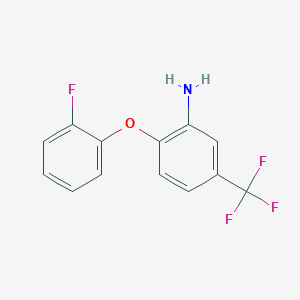
2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine compound characterized by the presence of a fluorine atom on the phenyl ring and a trifluoromethyl group attached to the aniline moiety. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of the corresponding phenol derivative using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic Aromatic Substitution: Another method involves nucleophilic aromatic substitution where a suitable leaving group on the aromatic ring is replaced by a fluorine atom.
Sandmeyer Reaction: This involves diazotization of the corresponding aniline followed by a Sandmeyer reaction with a fluorinating agent.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving the replacement of hydrogen atoms or functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄, H₂O₂, and CrO₃ are commonly used.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl are typical reagents.
Substitution: Halogenating agents like Br₂, Cl₂, and various nucleophiles are used.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced amines and amides.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
科学研究应用
2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline has applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological targets, and the aniline group can participate in hydrogen bonding and other interactions. The specific mechanism depends on the biological system and the type of activity being studied.
相似化合物的比较
2-(2,3,6-Trifluorophenoxy)ethanol
2-(2-Fluorophenoxy)benzoic acid
2-(2-Fluorophenoxy)ethanamine hydrochloride
Uniqueness: 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
This compound's unique structure and properties make it a valuable subject of study in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.
属性
IUPAC Name |
2-(2-fluorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSKFRNDJNXITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
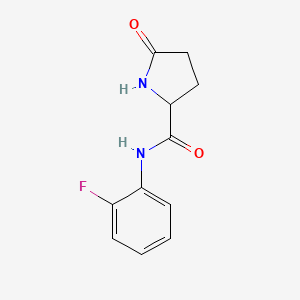

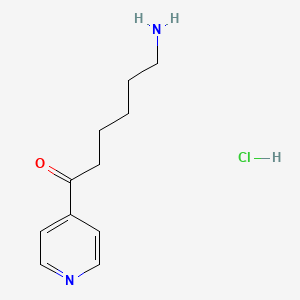
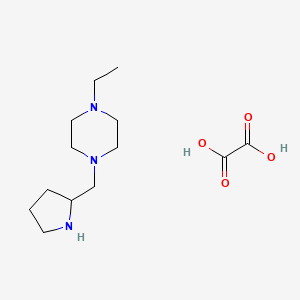
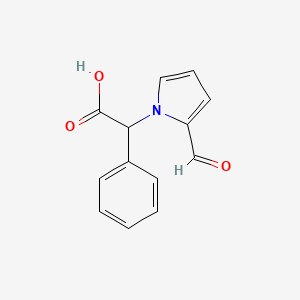
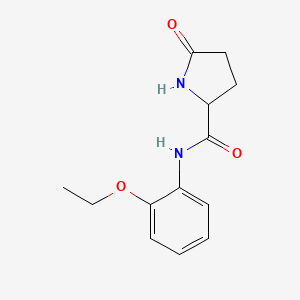
![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)
